molecular formula C25H33FN6O5S B14896848 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B14896848
M. Wt: 548.6 g/mol
InChI Key: GVGHYTURHRRRSR-XCSOSIJBSA-N
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Description

The compound (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopentane ring with multiple functional groups, including an ethoxy-fluorophenyl group, a triazolopyrimidine moiety, and a hydroxyethoxy group, making it a versatile candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopropylamine derivative. This is followed by the introduction of the ethoxy-fluorophenyl group through a nucleophilic substitution reaction. The triazolopyrimidine moiety is then constructed via a cyclization reaction involving appropriate precursors. The final steps include the addition of the propylthio group and the hydroxyethoxy group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazolopyrimidine moiety can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethoxy-fluorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group could yield corresponding ketones, while substitution reactions could introduce various functional groups to the ethoxy-fluorophenyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazolopyrimidine moiety may interact with enzymes or receptors, modulating their activity. The ethoxy-fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the hydroxyethoxy group may facilitate solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Methoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
  • (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-chlorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Uniqueness

The unique combination of functional groups in this compound, particularly the ethoxy-fluorophenyl group and the triazolopyrimidine moiety, distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.

Properties

Molecular Formula

C25H33FN6O5S

Molecular Weight

548.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C25H33FN6O5S/c1-3-9-38-25-28-23(27-16-11-14(16)13-5-6-18(36-4-2)15(26)10-13)20-24(29-25)32(31-30-20)17-12-19(37-8-7-33)22(35)21(17)34/h5-6,10,14,16-17,19,21-22,33-35H,3-4,7-9,11-12H2,1-2H3,(H,27,28,29)/t14-,16+,17+,19-,21-,22+/m0/s1

InChI Key

GVGHYTURHRRRSR-XCSOSIJBSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)OCC)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)OCC)F

Origin of Product

United States

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